N1-(6-氯吡啶-2-基)-N2,N2-二甲基乙烷-1,2-二胺

描述

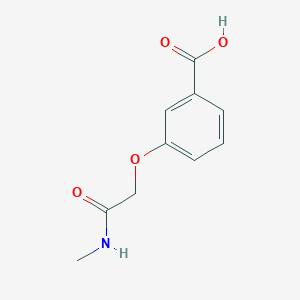

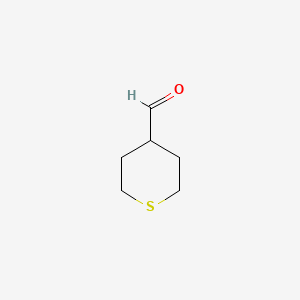

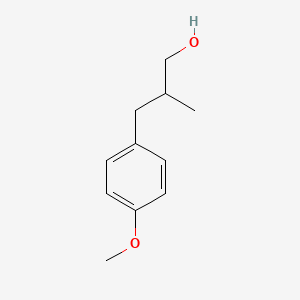

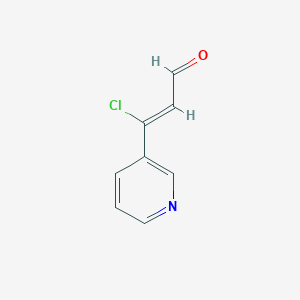

The compound “N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom substituted at the 6th position of the pyridine ring and two dimethylamino groups attached to an ethane moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through nucleophilic substitution reactions, where the chlorine atom on the pyridine ring acts as a leaving group .Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen makes the ring aromatic. The chlorine atom and the dimethylamino groups are likely to significantly influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing chlorine atom and the electron-donating dimethylamino groups. The chlorine could potentially undergo nucleophilic substitution reactions, while the amino groups could take part in a variety of reactions, including those involving protonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar dimethylamino groups and the aromatic pyridine ring could impact its solubility, boiling point, and melting point .科学研究应用

一氧化氮感知

N1-(6-氯吡啶-2-基)-N2,N2-二甲基乙烷-1,2-二胺及其衍生物已被用于开发一氧化氮传感器。合成与N-供体配体(包括N1,N1-二甲基乙烷-1,2-二胺)的铜(II)络合物已显示出在各种溶剂中通过将Cu(II)还原为Cu(I)来指示一氧化氮存在的能力。这种应用在环境监测和医学诊断中至关重要(Kumar, Kalita, & Mondal, 2013)。

CO2捕集

在碳捕集的背景下,N1,N2-二甲基乙烷-1,2-二胺(DMEDA),一种相关化合物,展示出作为CO2高效吸收剂的潜力。已探索了CO2吸收到水溶性DMEDA溶液中的平衡溶解度和反应动力学,表明其在减少大气中CO2水平的环境应用中的可行性(Zheng et al., 2020)。

抗菌活性

从N,N-二甲基乙烷-1,2-二胺衍生的席夫碱锌络合物,与N1-(6-氯吡啶-2-基)-N2,N2-二甲基乙烷-1,2-二胺在结构上相似,已被研究其抗菌活性。这些络合物对各种微生物,包括金黄色葡萄球菌、大肠杆菌和白念珠菌,显示出有效性,暗示在新型抗菌剂的开发中具有潜在应用(Xue, Zhao, Han, & Feng, 2011)。

化学分析中的甲基迁移

该化合物已在分子内甲基迁移的背景下进行研究,这对于理解化学反应和分子转化至关重要。这种知识有助于开发新的合成途径和理解反应机制(Zhang, Yao, & Guo, 2008)。

荧光研究和DNA结合

其衍生物已被用于荧光研究和DNA结合分析。例如,含蒽-附加席夫碱基的荧光混合配体铜(II)络合物,包括N1,N2-二甲基乙烷-1,2-二胺的衍生物,已被研究其与DNA的结合亲和力和核酸酶活性,这在生物化学和分子生物学领域具有重要意义(Jaividhya et al., 2015)。

作用机制

Target of Action

The compound, also known as Vorasidenib, is an experimental anti-cancer medication. It primarily targets isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2) . These enzymes are involved in the citric acid cycle and are crucial for cellular metabolism. They are often mutated in several forms of cancer .

Mode of Action

Vorasidenib is a small molecule inhibitor that binds to the active sites of IDH1 and IDH2 . This binding inhibits the enzymatic activity of these proteins, preventing the conversion of isocitrate to alpha-ketoglutarate. The inhibition of this conversion disrupts the metabolic processes of the cancer cells, leading to their death or growth arrest .

Biochemical Pathways

The primary biochemical pathway affected by Vorasidenib is the citric acid cycle (also known as the Krebs cycle or TCA cycle), which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The disruption of this pathway in cancer cells can lead to a decrease in ATP production, disrupting the energy balance within the cell and leading to cell death .

Pharmacokinetics

Like most small molecule drugs, it is expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of IDH1 and IDH2 by Vorasidenib leads to a disruption in the metabolic processes of cancer cells. This can result in the death of these cells or a halt in their growth . In a phase-III-trial, Vorasidenib was shown to prolong progression-free survival in patients with IDH1- or IDH2-mutant low-grade glioma .

属性

IUPAC Name |

N-(6-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJAIQGHMRKCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605670 | |

| Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine | |

CAS RN |

3298-28-0 | |

| Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。